molecular formula C18H18N2O3S B6626209 2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol

2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol

货号 B6626209
分子量: 342.4 g/mol
InChI 键: BUULSZMLIRKGPD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol, also known as TH-302, is a hypoxia-activated prodrug that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is designed to target hypoxic regions within solid tumors, which are known to be resistant to conventional therapies, by releasing a cytotoxic agent upon activation by low oxygen levels.

作用机制

2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol is a hypoxia-activated prodrug that is designed to selectively target hypoxic regions within solid tumors. Hypoxic regions are characterized by low oxygen levels, which can lead to resistance to conventional therapies. 2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol is designed to release a cytotoxic agent upon activation by low oxygen levels, which induces tumor cell death.
The mechanism of action of 2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol involves the reduction of the nitroimidazole moiety by intracellular reductases under hypoxic conditions. This reduction leads to the formation of a highly reactive intermediate that can undergo a variety of reactions, including DNA crosslinking, alkylation, and oxidation. These reactions ultimately lead to tumor cell death.
Biochemical and Physiological Effects:
2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol has been shown to have a variety of biochemical and physiological effects on tumor cells. Preclinical studies have shown that 2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol induces tumor cell death through a variety of mechanisms, including DNA crosslinking, alkylation, and oxidation. These effects ultimately lead to the inhibition of cell proliferation and the induction of apoptosis.
2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol has also been shown to have anti-angiogenic effects, which can inhibit the growth and spread of tumors. This is thought to be due to the inhibition of hypoxia-inducible factor 1 alpha (HIF-1α), which is a key regulator of angiogenesis.

实验室实验的优点和局限性

2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol has several advantages for lab experiments. It is a highly selective prodrug that is designed to target hypoxic regions within solid tumors, which can make it an effective tool for studying the effects of hypoxia on tumor cells. Additionally, 2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol has been extensively studied in preclinical and clinical settings, which can provide valuable insights into its potential therapeutic applications.
However, there are also limitations to using 2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol in lab experiments. Its hypoxia-activated mechanism of action can make it difficult to study in vitro, as it requires low oxygen levels to be activated. Additionally, the cytotoxic agent released by 2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol can be highly reactive and difficult to control, which can make it challenging to study its effects on tumor cells.

未来方向

There are several future directions for research on 2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol. One potential area of research is the development of combination therapies that can enhance the efficacy of 2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol. For example, combining 2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol with other cytotoxic agents or targeted therapies may be able to increase its cytotoxic effects on tumor cells.
Another area of research is the development of new hypoxia-activated prodrugs that can target different types of cancer or have different mechanisms of action. This could lead to the development of more effective cancer treatments that can overcome the limitations of current therapies.
Conclusion:
2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol is a hypoxia-activated prodrug that has shown promising results in preclinical and clinical studies for its potential therapeutic applications in cancer treatment. Its selective targeting of hypoxic regions within solid tumors and cytotoxic mechanism of action make it an attractive candidate for further research. However, further studies are needed to fully evaluate its safety and efficacy as a cancer treatment, and to explore its potential in combination therapies and the development of new hypoxia-activated prodrugs.

合成方法

The synthesis of 2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol involves the reaction of 2-methoxy-4-hydroxybenzaldehyde with 2-(1,3-thiazol-4-ylmethoxy)aniline in the presence of a base to form the intermediate Schiff base. The Schiff base is then treated with paraformaldehyde and a reducing agent to yield 2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol. This synthesis method has been optimized to produce high yields of 2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol with high purity.

科学研究应用

2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that 2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol is able to selectively target hypoxic regions within solid tumors, which are known to be resistant to conventional therapies. Upon activation by low oxygen levels, 2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol releases a cytotoxic agent that induces tumor cell death. This mechanism of action has been shown to be effective in a variety of cancer types, including pancreatic, breast, lung, and ovarian cancer.
Clinical trials have also been conducted to evaluate the safety and efficacy of 2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol in cancer patients. Phase I and II trials have shown promising results, with some patients experiencing partial or complete tumor regression. However, further clinical trials are needed to fully evaluate the potential of 2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol as a cancer treatment.

属性

IUPAC Name

2-methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-22-18-8-13(6-7-16(18)21)9-19-15-4-2-3-5-17(15)23-10-14-11-24-12-20-14/h2-8,11-12,19,21H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUULSZMLIRKGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC=CC=C2OCC3=CSC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。